N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide
Overview
Description
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazinecarboxamide core with a 3-chlorophenyl group and a 4-nitrophenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(3-chlorophenyl)-2-(4-aminophenyl)hydrazinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azo compounds.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro and chloro groups may also contribute to its reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(4-aminophenyl)hydrazinecarboxamide: A reduced derivative with different biological activity.
N-(3-bromophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide: A similar compound with a bromine atom instead of chlorine.
N-(3-chlorophenyl)-2-(4-methylphenyl)hydrazinecarboxamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide is unique due to the presence of both nitro and chloro groups, which impart specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-nitroanilino)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-9-2-1-3-11(8-9)15-13(19)17-16-10-4-6-12(7-5-10)18(20)21/h1-8,16H,(H2,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAURWRTICNQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392206 | |
Record name | N-(3-Chlorophenyl)-2-(4-nitrophenyl)hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63712-37-8 | |
Record name | N-(3-Chlorophenyl)-2-(4-nitrophenyl)hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-CHLOROPHENYL)-1-(4-NITROPHENYL)SEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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